加压素

描述

精氨酸加压素,通常称为AVP,是一种在丘脑下部合成并由垂体后叶释放的肽类激素。它在调节水平衡、血压和各种生理过程方面起着至关重要的作用。

科学研究应用

AVP具有广泛的科学研究应用:

化学: AVP类似物用于研究肽合成、构效关系和受体结合。

生物学: AVP正在被研究以了解其在调节水平衡、血压和压力反应中的作用。

医学: AVP及其类似物用于治疗糖尿病性尿崩症、出血性疾病和败血症休克等疾病。

作用机制

AVP通过与特定的受体(包括V1A、V1B和V2受体)结合来发挥作用。AVP与这些受体的结合激活了各种信号通路,导致生理反应,例如肾脏中水的重吸收、血管收缩和促肾上腺皮质激素的释放。 AVP的主要分子靶标是肾脏集合管、血管平滑肌细胞和垂体前叶 .

生化分析

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of vasopressin to these receptors triggers various biochemical reactions. For instance, when vasopressin binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

Vasopressin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, vasopressin acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

Vasopressin exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, vasopressin is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of vasopressin can change over time in laboratory settings. Studies have shown that vasopressin can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of vasopressin can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of vasopressin administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

Vasopressin is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, vasopressin is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

Vasopressin is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of vasopressin and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), vasopressin labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, vasopressin-regulated urea transport in the IMCD .

准备方法

合成路线及反应条件

AVP的合成涉及固相肽合成方法,该方法允许将氨基酸按顺序添加到不断增长的肽链中。该过程从将第一个氨基酸连接到固体树脂开始,然后逐步添加受保护的氨基酸。 肽链完成之后,去除保护基团,并将肽从树脂上裂解 .

工业生产方法

在工业环境中,AVP是使用重组DNA技术生产的。这包括将编码AVP的基因插入合适的表达系统(例如大肠杆菌或酵母菌)中,该系统随后大量生产肽。 然后使用色谱技术纯化肽,以获得所需的产品 .

化学反应分析

反应类型

AVP会经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰肽以增强其稳定性、活性以及治疗潜力至关重要 .

常见试剂和条件

氧化: 使用过氧化氢或其他氧化剂来引入二硫键,从而稳定肽结构。

还原: 使用二硫苏糖醇等还原剂来断裂二硫键,从而允许研究肽的还原形式。

形成的主要产物

从这些反应中形成的主要产物包括各种AVP类似物,例如地美司明和特立普雷辛,它们具有改善的药理特性,并在临床环境中使用 .

相似化合物的比较

类似化合物

催产素: 一种与AVP结构类似的肽类激素,参与分娩和哺乳。

地美司明: 一种具有增强抗利尿作用的AVP类似物,用于治疗糖尿病性尿崩症和出血性疾病。

特立普雷辛: 另一种具有血管收缩作用的AVP类似物,用于控制食管静脉曲张出血.

AVP的独特性

AVP因其在调节水平衡、血压和压力反应中的多功能作用而独一无二。与主要影响生殖功能的催产素不同,AVP具有更广泛的生理作用。 此外,地美司明和特立普雷辛等AVP类似物经过专门设计以增强某些特性,使其成为宝贵的治疗剂 .

属性

CAS 编号 |

113-79-1 |

|---|---|

分子式 |

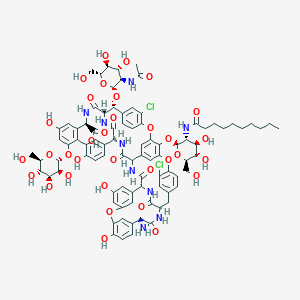

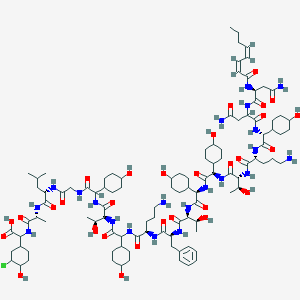

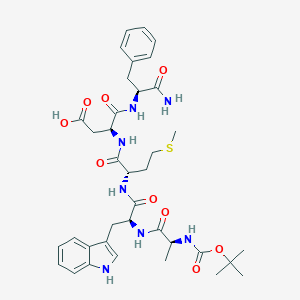

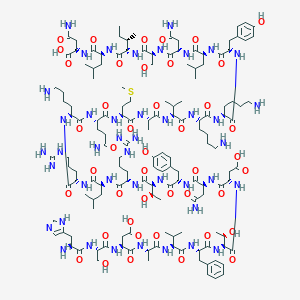

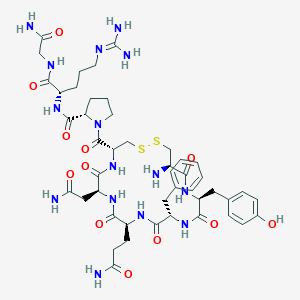

C46H65N15O12S2 |

分子量 |

1084.2 g/mol |

IUPAC 名称 |

(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29?,30?,31-,32-,33?,34-/m0/s1 |

InChI 键 |

KBZOIRJILGZLEJ-XHLDCLFTSA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

规范 SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

外观 |

Solid powder |

| Central diabetes insipidus; | |

沸点 |

N/A |

熔点 |

N/A |

| 113-79-1 | |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

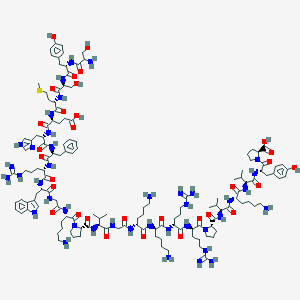

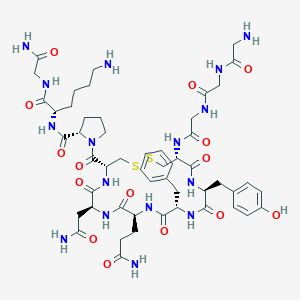

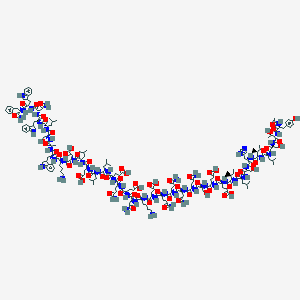

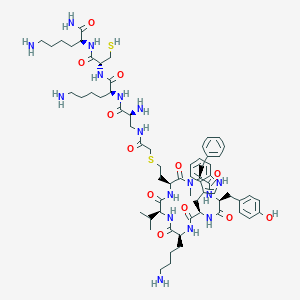

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 [Disulfide Bridge: 1-6] |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

来源 |

Synthetic |

同义词 |

Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。